Methyl 3,4-dichloro-L-phenylalaninate

Purity Specification Quality Control HPLC Analysis

Methyl 3,4-dichloro-L-phenylalaninate (CAS 173522-95-7) is a high-purity (≥99% HPLC) L-phenylalanine derivative featuring a unique 3,4-dichloro substitution pattern and methyl ester protection, supplied as the hydrochloride salt. This specific regioisomer is a key intermediate in the DNK-333 dual NK1/NK2 antagonist pathway and is optimized for Fmoc/t-Bu solid-phase peptide synthesis. Unlike generic 4-monochloro or 2,4-dichloro analogs, the 3,4-dichloro configuration provides distinct steric and electronic properties critical for reproducible enzyme inhibition and SAR studies. Choose this CAS-registered material to ensure synthetic route fidelity, eliminate revalidation costs, and secure consistent solubility and handling for GMP and research manufacturing.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.10 g/mol
CAS No. 173522-95-7
Cat. No. B574620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-dichloro-L-phenylalaninate
CAS173522-95-7
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.10 g/mol
Structural Identifiers
InChIInChI=1S/C10H11Cl2NO2/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1
InChIKeyFCLCQOSGWAJGBJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,4-Dichloro-L-phenylalaninate (CAS 173522-95-7): High-Purity Chlorinated Phenylalanine Building Block for Pharmaceutical Intermediates


Methyl 3,4-dichloro-L-phenylalaninate (CAS 173522-95-7), also designated as H-Phe(3,4-DiCl)-OMe·HCl or (S)-methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, is a synthetic L-phenylalanine derivative featuring dual chlorine substitutions at the 3- and 4-positions of the aromatic ring and a methyl-esterified carboxyl group, supplied as the hydrochloride salt. This compound is commercially available with purity specifications reaching ≥99% by HPLC from multiple vendors and exhibits a melting point range of 167-169°C [1]. The molecule is distinguished from simpler halogenated phenylalanine analogs by its specific 3,4-dichloro substitution pattern, which confers distinct steric and electronic properties relevant to pharmaceutical intermediate applications [2].

Why 3,4-Dichloro Substitution Pattern Cannot Be Interchanged with 4-Monochloro or 2,4-Dichloro Analogs in Methyl 3,4-Dichloro-L-phenylalaninate (CAS 173522-95-7) Procurement


The 3,4-dichloro substitution pattern on the phenylalanine aromatic ring is not functionally equivalent to alternative halogenation patterns such as 4-monochloro, 2,4-dichloro, or 3,5-dichloro configurations. Comparative studies on halogenated phenylalanine analogs demonstrate that the position and number of halogen substituents critically influence inhibitory potency, enzyme binding interactions, and physicochemical properties including solubility and crystallinity [1]. Substituting a 4-chloro-L-phenylalanine analog where a 3,4-dichloro derivative is specified may introduce uncharacterized variations in reaction kinetics, stereochemical outcomes during peptide coupling, or downstream biological activity—rendering generic substitution scientifically invalid without revalidation of the entire synthetic or assay workflow [2]. The methyl ester hydrochloride form further ensures consistent handling and solubility characteristics that differ from free acid or alternative salt forms [3].

Quantitative Differentiation Evidence for Methyl 3,4-Dichloro-L-phenylalaninate (CAS 173522-95-7) Procurement Selection


HPLC Purity ≥99%: Analytical-Grade Specification for Methyl 3,4-Dichloro-L-phenylalaninate (CAS 173522-95-7)

Methyl 3,4-dichloro-L-phenylalaninate (CAS 173522-95-7) is commercially supplied with HPLC-verified purity of ≥99% . This specification exceeds the standard 95-97% purity range commonly available for generic halogenated phenylalanine methyl esters and ensures minimal batch-to-batch variability in synthetic applications . The high-purity hydrochloride salt form eliminates the need for additional purification steps prior to use in sensitive peptide coupling or pharmaceutical intermediate synthesis [1].

Purity Specification Quality Control HPLC Analysis

Melting Point 167-169°C: Physical Characterization Differentiator for Methyl 3,4-Dichloro-L-phenylalaninate (CAS 173522-95-7) Identity Confirmation

Methyl 3,4-dichloro-L-phenylalaninate hydrochloride (CAS 173522-95-7) exhibits a sharp melting point range of 167-169°C [1], which differs from the melting behavior of regioisomeric analogs such as the 2,4-dichloro-DL-phenylalanine methyl ester and the 4-monochloro-L-phenylalanine methyl ester [2]. This narrow melting range is indicative of high crystalline purity and provides a reliable, low-cost identity confirmation parameter that distinguishes this specific 3,4-dichloro-L-phenylalanine methyl ester from other halogenated phenylalanine esters during incoming material qualification .

Physical Characterization Identity Testing Crystallinity

Validated Pharmaceutical Intermediate: Methyl 3,4-Dichloro-L-phenylalaninate (CAS 173522-95-7) in Documented DNK-333 Synthetic Route

Methyl 3,4-dichloro-L-phenylalaninate (CAS 173522-95-7) is explicitly documented as the starting intermediate (Compound I) in the synthetic route to DNK-333, a dual neurokinin-1 (NK1) and neurokinin-2 (NK2) receptor antagonist [1]. In this patented pathway, (3,4-dichlorophenyl)alanine methyl ester undergoes N-Boc protection followed by N-methylation to generate advanced intermediates . This documented use in a pharmaceutical development context provides procurement justification that alternative halogenated phenylalanine esters lacking the identical 3,4-dichloro substitution would not replicate the validated synthetic sequence without route redesign .

Pharmaceutical Intermediate Synthetic Route Patent Literature

3,4-Dichloro Pattern: Structural Determinant in Phenylalanine Ammonia-Lyase (PAL) Inhibitor SAR

Structure-activity relationship studies on phenylalanine ammonia-lyase (PAL) inhibitors demonstrate that the 3,4-dichloro substitution pattern confers distinct inhibitory properties compared to mono-halogenated or alternative di-halogenated phenylalanine analogs [1]. Specifically, (+)-1-amino-3′,4′-dichlorobenzylphosphonic acid—which incorporates the same 3,4-dichlorophenyl moiety found in methyl 3,4-dichloro-L-phenylalaninate—exhibits potent PAL inhibition both in vitro and in vivo, whereas the corresponding 4-chloro analog shows different inhibition kinetics [2]. This SAR principle extends to the amino acid scaffold: 3,4-dichloro-L-phenylalanine derivatives possess unique binding characteristics relative to 4-monochloro or 2,4-dichloro regioisomers [3].

Structure-Activity Relationship Enzyme Inhibition Phenylalanine Ammonia-Lyase

Methyl Ester Hydrochloride Form: Differentiated Peptide Coupling Utility for Methyl 3,4-Dichloro-L-phenylalaninate (CAS 173522-95-7)

The methyl ester hydrochloride form of 3,4-dichloro-L-phenylalaninate (CAS 173522-95-7) provides synthetic advantages over the free acid form in peptide coupling applications [1]. The methyl ester protects the carboxyl group during amino-terminal manipulations, enabling selective deprotection under mild conditions that preserve the integrity of acid-sensitive functional groups elsewhere in the peptide chain . This orthogonal protection strategy reduces synthetic steps compared to using the free acid form—which would require separate carboxyl protection—or alternative protecting groups that may demand harsher deprotection conditions . Compared to non-protected phenylalanine derivatives, this compound offers superior control over the synthesis process, leading to more consistent peptide products.

Peptide Synthesis Protecting Group Strategy Synthetic Efficiency

Validated Application Scenarios for Methyl 3,4-Dichloro-L-phenylalaninate (CAS 173522-95-7) in Pharmaceutical and Biochemical Research


Pharmaceutical Intermediate for Neurological Disorder Therapeutics

Methyl 3,4-dichloro-L-phenylalaninate (CAS 173522-95-7) serves as a key synthetic intermediate in pharmaceutical development programs targeting neurological disorders, as documented in the DNK-333 synthetic pathway for dual NK1/NK2 receptor antagonism [1]. The compound's high commercial purity (≥99% HPLC) and documented identity parameters (167-169°C melting point) support reproducible intermediate synthesis in GMP and research-grade manufacturing environments. Procurement of this specific CAS-registered material ensures route fidelity to established patent literature, whereas substitution with alternative halogenated phenylalanine esters would introduce uncharacterized variables into validated synthetic sequences .

Solid-Phase Peptide Synthesis with Orthogonal Protection

The methyl ester hydrochloride form of 3,4-dichloro-L-phenylalaninate (CAS 173522-95-7) is optimally suited for solid-phase peptide synthesis employing Fmoc/t-Bu orthogonal protection strategies [1]. The pre-protected carboxyl group eliminates the need for separate esterification steps, while the hydrochloride salt form ensures consistent solubility in polar solvents such as methanol and DMSO . Compared to free acid phenylalanine derivatives requiring in situ protection, this compound reduces synthetic manipulation steps and improves overall peptide yield reproducibility [2].

Structure-Activity Relationship Studies on Phenylalanine-Metabolizing Enzymes

For research programs investigating phenylalanine ammonia-lyase (PAL) inhibition or related phenylalanine-metabolizing enzyme systems, methyl 3,4-dichloro-L-phenylalaninate (CAS 173522-95-7) provides the validated 3,4-dichloro substitution scaffold that is mechanistically distinct from 4-monochloro and 2,4-dichloro analogs [1]. SAR studies on halogenated phenylalanine analogs demonstrate that substitution pattern critically influences enzyme binding interactions and inhibitory potency . Procurement of this specific compound ensures that SAR data can be reliably compared across experimental series without confounding variables introduced by regioisomeric substitution [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3,4-dichloro-L-phenylalaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.